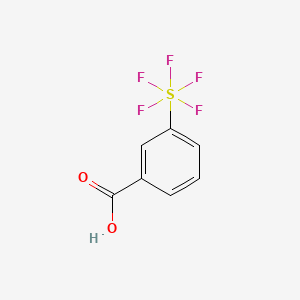

3-(Pentafluorosulfanyl)benzoic acid

描述

3-(Pentafluorosulfanyl)benzoic acid is an organosulfur compound with the molecular formula C7H5F5O2S. It is characterized by the presence of a pentafluorosulfanyl group (SF5) attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of significant interest in various fields of scientific research due to its stability and reactivity under different conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfanyl)benzoic acid typically involves the introduction of the pentafluorosulfanyl group onto a benzene ring. One common method is the direct fluorination of diaryldisulfides using fluorinating agents such as xenon difluoride (XeF2) or silver(II) fluoride (AgF2). This method, however, often suffers from low yields .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the condensation of benzoic acid derivatives with pentafluorosulfanyl anilines. This approach allows for the preparation of SF5-containing compounds in higher yields and with greater purity .

化学反应分析

Types of Reactions: 3-(Pentafluorosulfanyl)benzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The SF5 group is a strong electron-withdrawing group, leading to substitution reactions primarily at the meta position on the benzene ring.

Oxidation and Reduction: The compound exhibits high chemical stability under oxidizing and reducing conditions, making it resistant to many common reagents.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as concentrated sulfuric acid at elevated temperatures are used to facilitate substitution reactions.

Oxidation and Reduction: The compound remains stable in the presence of strong oxidizing and reducing agents.

Major Products Formed:

科学研究应用

Pharmaceutical Applications

2.1 Antimalarial Research

The SF5 moiety has been integrated into antimalarial compounds, notably mefloquine derivatives. Studies have shown that the incorporation of the pentafluorosulfanyl group at various positions on mefloquine can lead to compounds with comparable or improved efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives substituted at the 6- and 7-positions demonstrated similar or lower IC50 values compared to traditional mefloquine .

2.2 Anti-inflammatory Agents

Research indicates that 3-(pentafluorosulfanyl)benzoic acid derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. In a model study, a derivative exhibited significant efficacy in reducing inflammation in rat models, showcasing an effective ED50 value of 0.094 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.

Agrochemical Applications

3.1 Insecticides

Recent studies have highlighted the effectiveness of SF5-containing compounds as insecticides. A series of meta-diamide insecticides incorporating the pentafluorosulfanyl group were synthesized and tested against Plutella xylostella, a common pest in agriculture. The results indicated that certain derivatives displayed high insecticidal activity, with one compound achieving over 90% larvicidal activity at a concentration of 10 ppm .

Table 1: Insecticidal Activity of SF5-Containing Meta-Diamide Compounds

| Entry | Compound | Larvicidal Activity (%) at 72h | Larvicidal Activity (%) at 96h |

|---|---|---|---|

| 1 | 4a | 28 | 36 |

| 2 | 4b | 7 | 7 |

| 3 | 4c | 90 | 90 |

| 4 | 4d | 83 | 87 |

Synthesis and Characterization

The synthesis of this compound typically begins with nitro-substituted benzoic acids, which are then reduced to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity, contributing to its availability for research and application .

Case Studies

Case Study: Development of Antimalarial Compounds

A comprehensive study on the synthesis of SF5-substituted mefloquine derivatives revealed significant advancements in antimalarial drug development. The study highlighted how structural modifications could lead to enhanced biological activity against Plasmodium falciparum, paving the way for novel therapeutic options .

Case Study: Insecticide Efficacy Testing

In another case study focusing on agricultural applications, researchers developed several SF5-containing insecticides and tested their efficacy against target pests. The findings demonstrated that these compounds not only exhibited potent insecticidal properties but also showed favorable environmental profiles due to their selective action against pests .

作用机制

The mechanism of action of 3-(Pentafluorosulfanyl)benzoic acid involves its interaction with molecular targets through the SF5 group. The electron-withdrawing nature of the SF5 group influences the compound’s reactivity and binding affinity to various biological molecules. This can affect enzyme activity, receptor binding, and other molecular interactions, making it a valuable tool in biochemical research .

相似化合物的比较

Pentafluorosulfanylbenzene (C6H5SF5): Similar in structure but lacks the carboxylic acid group, making it less versatile in certain applications.

3-Bromobenzoic Acid (C7H5BrO2): Contains a bromine atom instead of the SF5 group, resulting in different reactivity and applications.

3-Nitrobenzoic Acid (C7H5NO4): Contains a nitro group, which is also electron-withdrawing but has different chemical properties compared to the SF5 group.

Uniqueness: 3-(Pentafluorosulfanyl)benzoic acid stands out due to the unique properties imparted by the SF5 group, such as high chemical stability and strong electron-withdrawing effects. These characteristics make it particularly valuable in the synthesis of complex molecules and in applications requiring enhanced stability and reactivity .

生物活性

3-(Pentafluorosulfanyl)benzoic acid, a compound characterized by the presence of the pentafluorosulfanyl (SF₅) group, has garnered attention in recent years for its unique chemical properties and potential biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C₇H₅F₅O₂S. The SF₅ group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with SF₅-containing reagents. The process has been optimized to yield high purity products, often exceeding 95% purity in laboratory settings .

1. Ion Channel Modulation

Research indicates that compounds containing the SF₅ group, including this compound, exhibit significant ion channel modulation capabilities. These compounds have been shown to affect various ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels, which are crucial in cellular signaling and physiological processes .

2. Inhibitory Activity on Enzymes

Preliminary studies have demonstrated that this compound can inhibit key enzymes such as cyclooxygenase (COX-1 and COX-2) and aldo-keto reductase 1C3 (AKR1C3). The IC₅₀ values for COX inhibition were reported to be 1.8 μM for COX-1 and 12 μM for COX-2, indicating a potent inhibitory effect that could be leveraged for anti-inflammatory applications .

3. Insecticidal Activity

The compound has also shown promising results in insecticidal assays. For instance, studies evaluating its efficacy against Plutella xylostella (diamondback moth) larvae revealed significant feeding inhibition at concentrations as low as 10 ppm. This suggests potential applications in agricultural pest control .

Case Study 1: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of various SF₅-containing compounds highlighted that this compound exhibited strong COX inhibition, which is critical for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity towards COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Study 2: Insecticide Development

In a comparative study assessing various benzamide derivatives, this compound was noted for its high insecticidal activity against Aedes aegypti, the vector responsible for several viral diseases. The compound's ability to disrupt feeding behaviors in larvae positions it as a candidate for developing safer insecticides with lower toxicity profiles to non-target species .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₇H₅F₅O₂S |

| COX-1 Inhibition IC₅₀ | 1.8 μM |

| COX-2 Inhibition IC₅₀ | 12 μM |

| Insecticidal Activity | Effective at ≤10 ppm against larvae |

| Toxicity in Mammals | Low toxicity observed in preliminary tests |

属性

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDIYXSRGLRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381322 | |

| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-96-5 | |

| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。